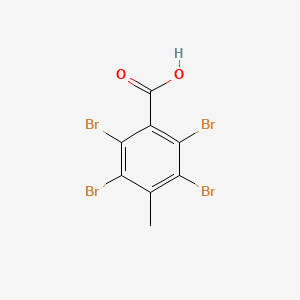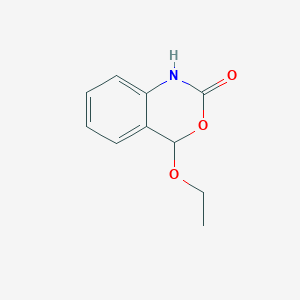
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- is an organic compound characterized by the presence of a propenoic acid group attached to a dibromo-methoxyphenyl ring This compound is notable for its unique structural features, which include multiple bonds, aromatic rings, and functional groups such as carboxylic acid and ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- typically involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other propenoic acid derivatives and dibromo-methoxyphenyl compounds. Examples are:
- 2-Propenoic acid, 3-(4-bromo-2-methoxyphenyl)-, (E)-
- 2-Propenoic acid, 3-(3,5-dichloro-2-methoxyphenyl)-, (E)-
Uniqueness
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- is unique due to the presence of two bromine atoms on the aromatic ring, which significantly influences its reactivity and properties. This distinguishes it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
62547-36-8 |
|---|---|
Fórmula molecular |
C10H8Br2O3 |
Peso molecular |
335.98 g/mol |
Nombre IUPAC |
3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14) |
Clave InChI |
KMKGCULPJBXTLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)Br)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
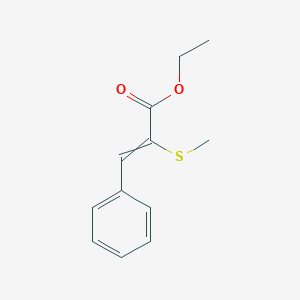
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
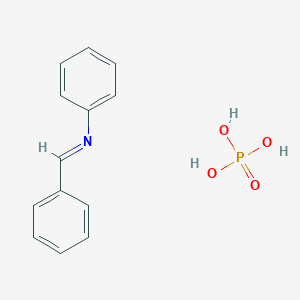
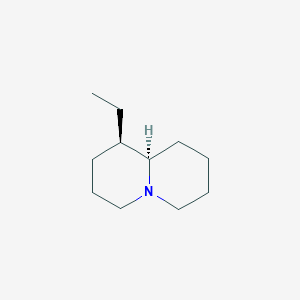

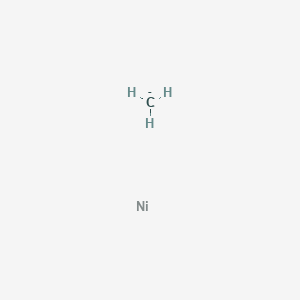
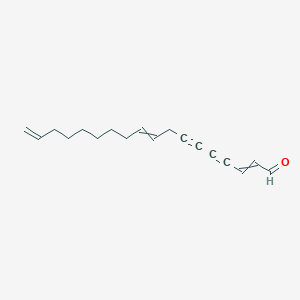
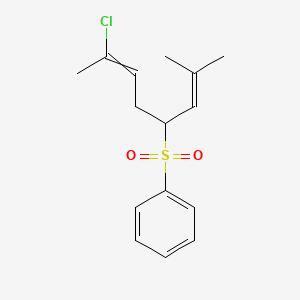
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
